molecular formula C32H38BrFN6O2 B12405015 KRAS G12D inhibitor 8

KRAS G12D inhibitor 8

Cat. No.: B12405015
M. Wt: 637.6 g/mol
InChI Key: WVLFHNZKPFLBQZ-DDRJZQQSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KRAS G12D inhibitor 8 is a small molecule designed to target the KRAS G12D mutation, which is a prevalent oncogenic driver in various cancers, particularly pancreatic ductal adenocarcinoma. This mutation results in the substitution of glycine with aspartic acid at position 12 of the KRAS protein, leading to continuous activation of downstream signaling pathways that promote cancer cell proliferation and survival .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS G12D inhibitor 8 involves multiple steps, including the formation of key intermediates and final coupling reactions. One common approach is the use of structure-based virtual screening and molecular dynamics simulations to identify potential lead compounds . The synthetic route typically involves:

    Formation of the core scaffold: This step includes the construction of the central molecular framework, often through cyclization reactions.

    Functionalization: Introduction of functional groups that enhance binding affinity and specificity to the KRAS G12D protein.

    Final coupling: The final step involves coupling the functionalized intermediates to form the complete inhibitor molecule.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions (e.g., temperature, solvent, catalysts), and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

KRAS G12D inhibitor 8 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

KRAS G12D inhibitor 8 has significant applications in scientific research, particularly in the fields of:

Mechanism of Action

KRAS G12D inhibitor 8 exerts its effects by binding to the KRAS G12D protein and preventing its interaction with downstream effectors such as RAF1. This inhibition disrupts the nucleotide exchange process and blocks the activation of signaling pathways like MAPK and PI3K, ultimately leading to reduced cancer cell proliferation and survival .

Biological Activity

KRAS mutations, particularly the G12D variant, are prevalent in various cancers, notably pancreatic ductal adenocarcinoma (PDAC). The development of specific inhibitors targeting KRAS G12D has become a focal point in cancer research. This article explores the biological activity of KRAS G12D inhibitor 8, alongside relevant case studies and findings from recent research.

Overview of KRAS G12D and Its Implications in Cancer

The KRAS gene encodes a protein that plays a critical role in cell signaling pathways regulating cell growth and survival. The G12D mutation leads to constitutive activation of KRAS, promoting oncogenic signaling and contributing to tumorigenesis. This mutation is found in approximately 45% of KRAS mutations in pancreatic cancer, making it a significant target for therapeutic intervention .

This compound functions by binding to the mutant KRAS protein, disrupting its interaction with downstream effectors. This inhibition prevents the activation of critical signaling pathways such as MAPK and PI3K, which are essential for cancer cell proliferation and survival. The compound's specificity for the G12D variant allows for targeted therapy with potentially reduced off-target effects .

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various preclinical models:

  • In Vitro Studies : In cellular assays, inhibitor 8 exhibited sub-nanomolar binding affinity for KRAS G12D, leading to significant reductions in cell viability and proliferation in PDAC cell lines . The compound's potency was confirmed through dose-response experiments.
  • In Vivo Studies : Animal models bearing KRAS G12D-driven tumors treated with inhibitor 8 showed marked tumor regression. For instance, treatment resulted in complete or near-complete remissions within two weeks, accompanied by increased apoptosis and changes in the tumor microenvironment (TME) that favored anti-tumor immunity .

Case Studies

  • Case Study 1 : A study involving patient-derived organoids (PDOs) demonstrated that treatment with inhibitor 8 led to significant tumor size reduction and enhanced immune cell infiltration, particularly CD8+ T cells . This suggests that the inhibitor not only targets tumor cells directly but also modulates the TME to support immune responses.
  • Case Study 2 : In another investigation, combining inhibitor 8 with immune checkpoint blockade (ICB) therapies showed synergistic effects, enhancing overall survival rates in preclinical models of PDAC . The combination therapy was particularly effective against tumors exhibiting resistance to single-agent treatments.

Data Table: Summary of Efficacy Findings

Study ReferenceModel TypeTreatmentOutcome
PDAC Cell LinesInhibitor 8Sub-nanomolar inhibition of proliferation
PDO ModelsInhibitor 8Significant tumor regression
Mouse XenograftsInhibitor 8Complete remission in treated tumors
Combination TherapyInhibitor 8 + ICBEnhanced survival rates

Challenges and Future Directions

Despite promising results, challenges remain in the clinical translation of KRAS G12D inhibitors. Resistance mechanisms, such as upregulation of alternative signaling pathways (e.g., NRAS and HRAS), have been observed following treatment with inhibitor 8 . Further research is needed to understand these mechanisms and develop combination therapies that can overcome resistance.

Properties

Molecular Formula

C32H38BrFN6O2

Molecular Weight

637.6 g/mol

IUPAC Name

5-bromo-4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-2-[[1-[[(3R)-3-fluoropyrrolidin-1-yl]methyl]cyclopropyl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]naphthalen-2-ol

InChI

InChI=1S/C32H38BrFN6O2/c33-26-3-1-2-20-12-24(41)13-28(29(20)26)39-11-7-25-27(17-39)36-31(37-30(25)40-15-22-4-5-23(16-40)35-22)42-19-32(8-9-32)18-38-10-6-21(34)14-38/h1-3,12-13,21-23,35,41H,4-11,14-19H2/t21-,22?,23?/m1/s1

InChI Key

WVLFHNZKPFLBQZ-DDRJZQQSSA-N

Isomeric SMILES

C1CN(C[C@@H]1F)CC2(CC2)COC3=NC4=C(CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)C(=N3)N7CC8CCC(C7)N8

Canonical SMILES

C1CC2CN(CC1N2)C3=NC(=NC4=C3CCN(C4)C5=C6C(=CC(=C5)O)C=CC=C6Br)OCC7(CC7)CN8CCC(C8)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.